2-(Bromomethyl)-5-phenylpyridine
Overview
Description
2-(Bromomethyl)-5-phenylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a bromomethyl group attached to the second carbon of the pyridine ring and a phenyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-phenylpyridine typically involves the bromination of 5-phenylpyridine. One common method is the bromination of 5-phenylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-phenylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-methyl-5-phenylpyridine.
Scientific Research Applications
2-(Bromomethyl)-5-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-phenylpyridine depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The phenyl group enhances the compound’s stability and can participate in π-π interactions, influencing its binding affinity in biological systems.
Comparison with Similar Compounds
2-(Chloromethyl)-5-phenylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen electronegativity.
2-(Bromomethyl)-3-phenylpyridine: The bromomethyl group is attached to the third carbon instead of the second, leading to different chemical properties and reactivity.
2-(Bromomethyl)-5-(4-methylphenyl)pyridine: The phenyl group is substituted with a methyl group, altering its steric and electronic properties.
Properties
IUPAC Name |
2-(bromomethyl)-5-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEAYEZMEVUQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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